![molecular formula C12H13N3O2 B1622130 6-Benzylaminothymine CAS No. 24722-42-7](/img/structure/B1622130.png)
6-Benzylaminothymine
Overview
Description
6-Benzylaminothymine, also known as 6-Benzylaminopurine, is a chemical compound with the molecular formula C12H13N3O2 and a molecular weight of 231.25 . It is used in scientific research due to its versatile properties.
Synthesis Analysis
While specific synthesis methods for 6-Benzylaminothymine were not found, it’s worth noting that pyrimidines, the class of compounds to which 6-Benzylaminothymine belongs, can be synthesized through various methods .
Molecular Structure Analysis
The molecular structure of 6-Benzylaminothymine is characterized by the presence of a pyrimidine ring, which is an aromatic heterocyclic compound containing two nitrogen atoms .
Scientific Research Applications
Plant Growth and Flavonoid Accumulation
6-Benzylaminothymine (6-BA) has been found to promote growth and flavonoid accumulation in plants, specifically in Mulberry (Morus alba L.) . The treatment with 6-BA significantly promoted mulberry differentiation and growth, increased the numbers of new shoots and buds compared to the control . It also significantly increased the contents of Rutin (Rut), Isoquercitrin (IQ), and Astragaloside IV (Ast), and strongly induced the expression of flavonoid biosynthesis-related genes .
Preservation of Fruit Quality and Delay of Senescence
6-Benzylaminothymine has been used in postharvest treatment to preserve the quality and delay the senescence of pointed gourd fruit . The treatment with 6-BA resulted in lower weight loss and chlorophyll loss over control . After 6 days of storage, these fruits retained about 21% higher ascorbic acid, 27% higher total phenol, and 28% higher total flavonoids than control .
Improvement of Antioxidant Activity in Plants
The co-application of 6-Benzylaminopurine and Abscisic Acid has been found to dramatically improve antioxidant activity in plant treatments exposed to heavy metal toxicity . This demonstrates that the co-application of these two compounds can be significantly more effective in ameliorating antioxidant activity .
Mechanism of Action
Target of Action
6-Benzylaminothymine, also known as 6-Benzyladenine (6-BA), is a synthetic cytokinin . Cytokinins are a class of plant growth hormones that play a crucial role in various processes of plant growth and development, including cell division and differentiation, apical dominance, and leaf senescence . Therefore, the primary targets of 6-Benzylaminothymine are the cytokinin receptors in plants .
Mode of Action
6-Benzylaminothymine interacts with its targets, the cytokinin receptors, by mimicking the natural cytokinins . This interaction stimulates cell division and differentiation, leading to various changes in the plant’s growth and development . For instance, it promotes the formation of blossoms and enhances fruit quality .
Biochemical Pathways
It is known that cytokinins, including 6-benzylaminothymine, are involved in the regulation of the cell cycle and the signal transduction pathways that control plant growth and development .
Pharmacokinetics
Its metabolism likely involves conjugation and degradation processes similar to those of natural cytokinins .
Result of Action
The action of 6-Benzylaminothymine results in various molecular and cellular effects. At the molecular level, it influences gene expression related to cell division and differentiation . At the cellular level, it promotes cell division, leading to enhanced plant growth and development . It also improves fruit quality and extends the post-harvest life of green vegetables .
Safety and Hazards
properties
IUPAC Name |
6-(benzylamino)-5-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-10(14-12(17)15-11(8)16)13-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZPZYWLBWGRRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)NC1=O)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398721 | |
Record name | 6-Benzylaminothymine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24722-42-7 | |
Record name | 6-Benzylaminothymine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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